molecular formula C9H18N2O2 B15306342 Ethyl piperidin-4-ylglycinate

Ethyl piperidin-4-ylglycinate

Cat. No.: B15306342
M. Wt: 186.25 g/mol
InChI Key: WVCZKQDABBPRIC-UHFFFAOYSA-N
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Description

Ethyl piperidin-4-ylglycinate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl piperidin-4-ylglycinate typically involves the reaction of piperidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of ethyl chloroacetate, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl piperidin-4-ylglycinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Ethyl piperidin-4-ylglycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl piperidin-4-ylglycinate involves its interaction with specific molecular targets. The nitrogen atom in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Ethyl piperidin-4-ylglycinate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethyl ester and glycine moieties make it versatile for various synthetic and research applications .

Biological Activity

Ethyl piperidin-4-ylglycinate is a compound derived from piperidine, a well-known heterocyclic organic compound. Its biological activity has garnered attention in various pharmacological contexts, including its potential applications in treating neurological disorders, cancer, and infections. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted with an ethyl group and a glycinate moiety. This structure is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Research indicates that piperidine derivatives, including this compound, exhibit notable anticancer properties. A study demonstrated that compounds with piperidine structures can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Piperidine derivatives may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell survival and proliferation.
  • Case Study : In vitro studies using leukemia cell lines showed that this compound significantly reduced cell viability, suggesting its potential as a therapeutic agent against resistant leukemia subtypes .

2. Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been explored extensively:

  • Mechanism : this compound may enhance the synthesis of neuroprotective factors and modulate neurotransmitter levels, thereby offering protection against neurodegenerative diseases.
  • Research Findings : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss .

3. Antimicrobial Activity

Piperidine derivatives are also recognized for their antimicrobial properties:

  • Activity Spectrum : this compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
  • Study Results : In vitro assays indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits signaling pathways
NeuroprotectiveModulates neurotransmitter levels; enhances neuroprotection
AntimicrobialInhibits bacterial growth; effective against resistant strains

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : Variations in the substituents on the piperidine ring can significantly alter the compound's potency and selectivity for biological targets.
  • Computational Studies : Recent studies utilizing computational tools have predicted that modifications to the ethyl and glycinate groups could enhance the compound's pharmacological profile .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 2-(piperidin-4-ylamino)acetate

InChI

InChI=1S/C9H18N2O2/c1-2-13-9(12)7-11-8-3-5-10-6-4-8/h8,10-11H,2-7H2,1H3

InChI Key

WVCZKQDABBPRIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1CCNCC1

Origin of Product

United States

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